molecular formula C18H15ClN4O2S2 B2425306 N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899742-01-9

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2425306
CAS No.: 899742-01-9
M. Wt: 418.91
InChI Key: AEHFQLLMJIWKMZ-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H15ClN4O2S2 and its molecular weight is 418.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Pyrazolyl-Thiazoles for Anti-Tumor Applications

The compound is structurally related to a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which have been synthesized and characterized for their potential as anti-tumor agents. In a study by Gomha, Edrees, and Altalbawy (2016), a new series of these compounds were synthesized via a reaction involving 5,5'-(1,4-phenylene)bis(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) and hydrazonoyl halides. These compounds were evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for certain derivatives, suggesting their potential in cancer therapy research Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A. (2016). International Journal of Molecular Sciences.

Structural Analysis of Pyrazole-Thiazole Derivatives

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structures of pyrazole-thiazole derivatives, including a compound similar in structure to the one of interest. Their research involved the synthesis of specific derivatives and the examination of their structures through single crystal diffraction, shedding light on the molecular conformation and planarity that could influence the biological activity of these compounds. This structural information is crucial for understanding the interaction mechanisms of these compounds with biological targets Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021). Crystals.

Antidepressant Activity of Pyrazole-Carbothioamides

In another related study, Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. The compounds showed promising results in reducing immobility time in both forced swimming and tail suspension tests, indicating their potential as antidepressant medications. This research highlights the diverse therapeutic applications of pyrazole-based compounds beyond their anti-tumor potential Mathew, B., Suresh, J., & Anbazhagan, S. (2014). EXCLI Journal.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c19-11-3-5-12(6-4-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-27-13/h1-7H,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHFQLLMJIWKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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